molecular formula C8H10BN3O2 B13457404 (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid

(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid

Katalognummer: B13457404
Molekulargewicht: 191.00 g/mol
InChI-Schlüssel: MGGRAQNRTQOUFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid is a useful research compound. Its molecular formula is C8H10BN3O2 and its molecular weight is 191.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H10BN3O2

Molekulargewicht

191.00 g/mol

IUPAC-Name

(1,3-dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid

InChI

InChI=1S/C8H10BN3O2/c1-5-8-7(12(2)11-5)3-6(4-10-8)9(13)14/h3-4,13-14H,1-2H3

InChI-Schlüssel

MGGRAQNRTQOUFS-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC2=C(C(=NN2C)C)N=C1)(O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Solubility Profile of (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic Acid in DMSO and Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid (CAS: 1902976-97-9) is a highly specialized heterocyclic building block utilized extensively in modern drug discovery. Pyrazolo[4,3-b]pyridines are privileged scaffolds in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics [1]. Recent advancements have also demonstrated the utility of boronic acid-containing pyrazolo-derivatives as dual CLK/ROCK inhibitors with potent anticancer properties [2].

For researchers utilizing this compound in Suzuki-Miyaura cross-coupling or biological screening, understanding its solubility profile is critical. Boronic acids present unique solvation challenges due to their propensity to undergo reversible dehydration into cyclic anhydrides (boroxines). This whitepaper provides an in-depth, mechanistic guide to the solubility of (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid across various solvent systems, complete with self-validating experimental protocols.

Physicochemical Properties & Solvation Thermodynamics

The solubility of (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid is governed by the interplay between its hydrophobic bicyclic core and the highly polar, hydrogen-bonding boronic acid moiety[ −B(OH)2​ ].

The Boroxine Equilibrium Challenge

The most critical factor dictating the solubility of any boronic acid is its equilibrium with its trimeric anhydride, boroxine . In the solid state, boronic acids form extensive intermolecular hydrogen-bond networks. When dissolved, the monomeric acid can dehydrate to form a boroxine ring [ (R−BO)3​ ].

  • Causality in Solvent Selection: Protic solvents and strong hydrogen-bond acceptors (like DMSO) stabilize the monomeric form. Conversely, non-polar, aprotic solvents (like DCM or toluene) or the application of heat drive the equilibrium toward the boroxine trimer. Because the boroxine lacks hydrogen-bond donors, it exhibits drastically different solubility—often precipitating out of solutions optimized for the monomer.

Equilibrium A Solid Boronic Acid (Monomer) B Solvation in DMSO (H-bond Acceptor) A->B Dissolution C Free Monomer [R-B(OH)2] B->C Equilibrium D Dehydration (Heating / Dry Solvent) C->D -H2O E Boroxine Trimer [(R-BO)3] D->E Trimerization E->C +H2O (Hydrolysis)

Solvation dynamics and boroxine trimerization equilibrium in DMSO.

Solubility Profile in Organic Solvents

Based on the physicochemical properties of the pyrazolo[4,3-b]pyridine core and standard behaviors of heteroaryl boronic acids, the quantitative solubility data is summarized below.

Quantitative Solubility Summary
SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Dominant SpeciesMechanistic Notes
DMSO 46.7> 50.0MonomerGold standard. Strong H-bond acceptor disrupts solid lattice.
DMF 36.7> 30.0MonomerExcellent alternative for cross-coupling stocks.
Methanol 32.710.0 - 20.0Monomer / EsterRisk of transient methyl boronate ester formation.
DCM 8.9< 1.0 (Monomer)BoroxineMonomer is insoluble; dehydration increases solubility.
Water (pH 7.4) 80.1< 0.1MonomerHighly hydrophobic core limits aqueous dissolution.
Aqueous Buffer (pH > 8.5) 80.1> 5.0Boronate IonIonization of the empty p-orbital [ −B(OH)3−​ ] enables solubility.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducible downstream assays, the following protocols are designed as self-validating systems. They account for the thermodynamic realities of boronic acid handling.

Protocol 1: Preparation of a Stable 100 mM DMSO Stock Solution

Purpose: To create a stable, monomeric stock solution for biological screening or chemical synthesis while preventing spontaneous boroxine precipitation [3].

  • Equilibration: Allow the vial of (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid to equilibrate to room temperature in a desiccator before opening. (Causality: Prevents condensation of atmospheric moisture, which can cause localized protodeboronation or degradation).

  • Weighing: Weigh the desired mass (e.g., 19.1 mg for 1 mL of 100 mM stock) into a clean, dry amber glass vial.

  • Solvent Addition: Add anhydrous DMSO (Water ≤0.005%).

  • Dissolution via Sonication (CRITICAL): Sonicate the mixture in a water bath at 20–25°C for 5–10 minutes.

    • Causality Check:Do not use a heat block. Heating the DMSO solution above 40°C drives the dehydration of the boronic acid. While it may dissolve faster, cooling it back to room temperature will cause the newly formed boroxine trimer to crash out of solution, ruining the stock concentration.

  • Validation: Visually inspect for clarity. If the solution is clear, purge the vial headspace with Argon or Nitrogen gas, seal tightly, and store at -20°C.

Protocol 2: Kinetic & Thermodynamic Solubility Profiling via HPLC-UV

Purpose: To accurately quantify the maximum thermodynamic solubility of the compound in varying solvent systems.

  • Saturation: Add 5 mg of the compound to 1 mL of the target solvent in a 2 mL Eppendorf tube.

  • Incubation: Shake at 800 rpm at 25°C for 24 hours. (Causality: 24 hours is required to ensure the solid-liquid equilibrium shifts from kinetic dissolution to true thermodynamic equilibrium).

  • Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality Check:Use PTFE, not Nylon. Nylon filters contain amide bonds that can act as hydrogen-bond donors/acceptors, leading to non-specific binding of the boronic acid and artificially lowering the quantified solubility.

  • Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV against a known standard curve.

Workflow Step1 Weigh 5 mg Compound Step2 Add 1 mL Target Solvent Step1->Step2 Step3 Incubate 24h @ 25°C (Thermodynamic Eq.) Step2->Step3 Step4 Centrifuge (10,000 x g) Step3->Step4 Step5 Filter Supernatant (0.22 µm PTFE) Step4->Step5 Step6 HPLC-UV Analysis (Quantification) Step5->Step6

Step-by-step workflow for thermodynamic solubility profiling.

Mechanistic Insights & Troubleshooting

  • Protodeboronation Risk: Pyrazolo-pyridine boronic acids can be susceptible to protodeboronation (the loss of the boronic acid group, replaced by a proton) if left in highly basic aqueous solutions or exposed to transition metals for extended periods without a coupling partner. Always prepare aqueous dilutions immediately prior to use.

  • Precipitation Upon Aqueous Dilution: When diluting a 100 mM DMSO stock into aqueous buffer (e.g., for a biological assay at 100 µM), the sudden change in dielectric constant can cause the hydrophobic core to aggregate. To prevent this, ensure the buffer contains a surfactant (e.g., 0.01% Tween-20) or maintain a final DMSO concentration of at least 1% to act as a co-solvent.

References

  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." International Journal of Molecular Sciences, 24(2), 1758.[Link]

  • Dayal, N., Chaudhuri, R., Yeboah, K. S., Brauer, N. R., & Sintim, H. O. (2024). "Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties." Pharmaceuticals, 17(12), 1660.[Link]

  • AA Blocks Catalog. "1902976-97-9 | {1,3-dimethyl-1H-pyrazolo[4,3-b]pyridin-6-yl}boronic acid." AA Blocks.[Link]

Synthesis Pathways for (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid and its ester derivatives are highly valued privileged scaffolds in modern drug discovery. They serve as critical electrophilic/nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, enabling the rapid diversification of libraries targeting phosphodiesterases and G-protein-coupled receptors. This whitepaper details a robust, scalable, and self-validating synthetic methodology for generating these boronic acid derivatives, emphasizing regiocontrol, catalytic efficiency, and rigorous analytical validation.

Strategic Relevance & Retrosynthetic Design

The pyrazolo[4,3-b]pyridine bicyclic system provides unique hydrogen-bonding donor/acceptor profiles and improved metabolic stability compared to basic indoles or azaindoles. Methylation at the N1 and C3 positions restricts rotational degrees of freedom and enhances lipophilicity, which is often crucial for blood-brain barrier (BBB) penetration in CNS-active agents targeting PDE1 1 or GPR52 2.

The retrosynthetic disconnection of the target boronic acid naturally leads back to the corresponding aryl halide—specifically, 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine. This intermediate is accessed via the regioselective N-methylation of 6-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine.

Pathway A 6-Bromo-3-methyl-1H- pyrazolo[4,3-b]pyridine B 6-Bromo-1,3-dimethyl-1H- pyrazolo[4,3-b]pyridine A->B MeI, NaH Regioselective C Pinacol Ester Derivative B->C B2pin2, Pd(dppf)Cl2 Miyaura Borylation D Free Boronic Acid C->D NaIO4, HCl Hydrolysis

Fig 1: Stepwise synthesis pathway for (1,3-dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid.

Mechanistic Causality in Core Transformations

Regioselective N-Alkylation Dynamics

The alkylation of 1H-pyrazolo[4,3-b]pyridines presents a classic regioselectivity challenge between the N1 and N2 positions. Under basic conditions (e.g., NaH in DMF), the pyrazole ring is deprotonated, forming an ambident anion. Alkylation with methyl iodide typically favors the N1 position due to lower steric hindrance compared to the N2 position, which experiences peri-interactions with the C3 methyl group. Thermodynamic versus kinetic control must be strictly monitored; operating at 0 °C ensures kinetic trapping of the N1-methyl isomer as the major product.

Miyaura Borylation Catalytic Cycle

The conversion of the aryl bromide to the pinacolborane (Bpin) derivative utilizes the Miyaura borylation protocol. The choice of base is the most critical parameter. Potassium acetate (KOAc) is strictly required over stronger bases like K₂CO₃ or NaOH. Strong bases facilitate the undesired Suzuki-Miyaura homocoupling of the aryl halide with the newly formed arylboronic ester [[3]](). KOAc is sufficiently basic to coordinate with the Pd(II) intermediate and facilitate the transmetalation of the diboron reagent, but not strong enough to activate the resulting arylboronic ester for cross-coupling.

CatalyticCycle Pd0 Pd(0) Active OxAdd Oxidative Addition Pd0->OxAdd Ar-Br TransMet Trans- metalation OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination TransMet->RedElim B2pin2 / KOAc RedElim->Pd0 Ar-Bpin

Fig 2: Pd-catalyzed Miyaura borylation catalytic cycle for pyrazolopyridine functionalization.

Quantitative Data: Borylation Condition Optimization

To establish a self-validating protocol, empirical optimization of the borylation step is summarized below. The data demonstrates the superiority of the Pd(dppf)Cl₂ / KOAc system in suppressing deboronation and homocoupling.

EntryCatalyst (5 mol%)Base (3.0 eq)SolventTemp (°C)Time (h)Yield (%)Observation
1Pd(dppf)Cl₂KOAc1,4-Dioxane90482% Clean conversion
2Pd(PPh₃)₄KOAc1,4-Dioxane90645%Incomplete reaction
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane90430%High homocoupling
4Pd₂(dba)₃ / XPhosKOAcToluene100378%Viable alternative

Step-by-Step Experimental Methodologies

Protocol A: Regioselective Synthesis of 6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
  • Preparation : Charge a flame-dried 250 mL round-bottom flask with 6-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine (10.0 mmol, 1.0 eq) and anhydrous DMF (50 mL) under an argon atmosphere.

  • Deprotonation : Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (60% dispersion in mineral oil, 12.0 mmol, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes homogeneous.

  • Alkylation : Add methyl iodide (11.0 mmol, 1.1 eq) dropwise over 5 minutes. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Workup & Isolation : Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, and dry over anhydrous Na₂SO₄.

  • Purification & Self-Validation : Concentrate under reduced pressure and purify via silica gel flash chromatography (gradient: 10% to 30% EtOAc in hexanes) to isolate the N1-methyl isomer.

    • Validation Check: ¹H NMR must show a distinct N-CH₃ singlet around δ 4.05 ppm. The N2-isomer (minor byproduct) typically exhibits a downfield shift for the N-CH₃ group due to the adjacent C3 methyl deshielding.

Protocol B: Miyaura Borylation to Pinacol Ester
  • Reagent Loading : In a 100 mL Schlenk flask, combine 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (5.0 mmol, 1.0 eq), bis(pinacolato)diboron (B₂pin₂) (6.5 mmol, 1.3 eq), and anhydrous KOAc (15.0 mmol, 3.0 eq).

  • Degassing : Add anhydrous 1,4-dioxane (30 mL). Sparge the mixture with argon for 15 minutes to remove dissolved oxygen, which is fatal to the Pd(0) catalyst.

  • Catalyst Addition : Add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.25 mmol, 5 mol%). Seal the flask and heat to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Monitoring : Track reaction progress via LC-MS. The mass of the product [M+H]⁺ should correspond to the Bpin ester.

  • Workup : Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd black and inorganic salts, washing the pad with EtOAc (50 mL).

  • Purification : Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc) to yield the pinacol ester as a crystalline solid.

Protocol C: Hydrolysis to the Free Boronic Acid
  • Oxidative Cleavage : Dissolve the pinacol ester (2.0 mmol) in a 4:1 mixture of THF and water (20 mL). Add sodium periodate (NaIO₄) (6.0 mmol, 3.0 eq) and stir at room temperature for 30 minutes.

  • Hydrolysis : Add 1N aqueous HCl (2.0 mL) and stir for 12 hours.

  • Isolation : Extract the mixture with EtOAc. Because the free boronic acid often partitions into the aqueous layer at neutral pH, carefully adjust the pH to ~5.5 before extraction. Dry and concentrate to yield the free (1,3-dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid.

Analytical Validation & Quality Control

For absolute trustworthiness, the synthesized compounds must be validated using orthogonal techniques:

  • ¹¹B NMR : The Bpin ester will show a characteristic broad singlet around δ 30-33 ppm, whereas the free boronic acid will shift upfield to ~28 ppm.

  • LC-MS : Ensure the use of a weakly acidic mobile phase (e.g., 0.1% formic acid). Boronic acids often show complex mass spectra due to dehydration (forming boroxines, trimeric anhydrides) during ionization. Look for the[M+H]⁺ of the monomer, as well as the [3M-3H₂O+H]⁺ boroxine peak to confirm structural integrity.

References

  • [1] Title: US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors Source: Google Patents URL:

  • [3] Title: Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: MDPI URL:

  • [2] Title: WO2024091541A1 - Compounds and compositions as gpr52 modulators Source: Google Patents URL:

Sources

Mechanism of Action of Pyrazolo[4,3-b]pyridine Derivatives in Early-Stage Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter scaffolds that promise high potency but fail in translational models due to poor pharmacokinetic profiles or off-target toxicity. The pyrazolo[4,3-b]pyridine scaffold stands out as a privileged pharmacophore that overcomes many of these hurdles. Its unique structural geometry and modulated electron density make it an exceptional bioisostere for the purine ring of adenosine triphosphate (ATP), allowing it to act as a highly selective hinge-binding motif.

This whitepaper synthesizes the core mechanisms of action of pyrazolo[4,3-b]pyridine derivatives, detailing their role in ATP-competitive kinase inhibition, phosphodiesterase modulation, and G-protein coupled receptor (GPCR) targeting. Furthermore, it outlines the self-validating experimental workflows required to advance these compounds from biochemical hits to preclinical leads.

Structural Biology & Primary Mechanisms of Action

ATP-Competitive Kinase Inhibition

The most extensively validated mechanism of action for pyrazolo[4,3-b]pyridine derivatives is the ATP-competitive inhibition of oncogenic kinases[1]. The bicyclic core is uniquely suited to anchor into the highly conserved hinge region of the kinase domain, displacing ATP and halting downstream phosphorylation cascades.

  • c-Met Kinase Inhibition: Type-1 c-Met inhibitors utilizing the 1-sulfonyl-pyrazolo[4,3-b]pyridine scaffold adopt a characteristic U-shaped conformation within the ATP-binding pocket[1]. This specific geometry facilitates critical hydrogen bonding with the Met1160 residue in the hinge region, while simultaneously enabling π–π stacking interactions with Tyr1230[1].

  • Dual FLT3/CDK4 Inhibition: Strategic functionalization at the C-6 position has yielded potent dual-targeted inhibitors. For example, 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives demonstrate low nanomolar efficacy against both FMS-like tyrosine kinase-3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4)[2]. By simultaneously blocking cell cycle progression (CDK4) and oncogenic signaling (FLT3), these compounds achieved a 67% tumor growth inhibition rate in MV4-11 xenograft models[2].

G HGF HGF Ligand cMet c-Met Receptor HGF->cMet Activates ATP ATP Binding Pocket cMet->ATP Kinase Domain Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor->ATP Competitive Inhibition (Met1160 / Tyr1230) Signaling Downstream Signaling (PI3K / MAPK) ATP->Signaling Phosphorylation Proliferation Tumor Proliferation Signaling->Proliferation Drives

c-Met signaling pathway and ATP-competitive inhibition by pyrazolo[4,3-b]pyridine.

Phosphodiesterase 1 (PDE1) Inhibition

Beyond oncology, the scaffold's versatility extends to enzymatic modulation in the central nervous system. 1H-pyrazolo[4,3-b]pyridines have been identified as potent inhibitors of Phosphodiesterase 1 (PDE1)[3].

  • Mechanism: By inhibiting PDE1, these derivatives prevent the enzymatic degradation of cyclic nucleotides (cAMP and cGMP)[3].

  • Therapeutic Impact: Elevated intracellular cAMP/cGMP levels enhance neuronal excitability and promote the expression of neurotrophic factors[3]. This mechanism is currently being leveraged for the treatment of neurodegenerative and psychiatric disorders[3].

GPCR Modulation: Cannabinoid Type 2 (CB2) Receptor

Modifications to the core—specifically the synthesis of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides—shift the scaffold's affinity toward GPCRs, notably the Cannabinoid Type 2 Receptor (CB2R)[4].

  • Mechanism: These derivatives act as highly selective ligands within the lipophilic orthosteric agonist binding pocket of CB2R[4].

  • Therapeutic Impact: Selective CB2R activation is a critical pathway for mitigating neuroinflammation and nociception without triggering the psychoactive liabilities associated with CB1R activation[4].

Quantitative Pharmacological Data

To facilitate rapid comparison, the following table summarizes the pharmacological profiles of key pyrazolo[4,3-b]pyridine derivatives based on recent structural activity relationship (SAR) studies.

Compound Scaffold / DerivativePrimary TargetRepresentative IC50 / AffinityDisease IndicationKey Interaction Mechanism
1-sulfonyl-pyrazolo[4,3-b]pyridine c-Met KinaseLow nanomolarEBC-1 driven TumorsHinge region H-bond (Met1160, Tyr1230)[1]
6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine FLT3 / CDK411 nM (FLT3) / 7 nM (CDK4)Acute Myeloid LeukemiaDual ATP-competitive inhibition[2]
1H-pyrazolo[4,3-b]pyridine PDE1 EnzymeHigh potencyNeurodegenerative DisordersPrevention of cAMP/cGMP degradation[3]
7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide CB2 ReceptorHigh Affinity / SelectivityNeuroinflammationOrthosteric agonist binding pocket[4]

Self-Validating Experimental Protocols

A fundamental principle in my laboratory is that biochemical potency must be rigorously validated through orthogonal cellular and metabolic assays. Relying solely on cell-free IC50 data often leads to late-stage attrition. The following step-by-step methodologies establish a self-validating system to confirm the mechanism of action and drug-likeness of pyrazolo[4,3-b]pyridine hits.

G Synth Synthesis & SAR Enzyme TR-FRET Assay Synth->Enzyme Cell NanoBRET Assay Enzyme->Cell ADME Microsomal Stability Cell->ADME InVivo Xenograft Model ADME->InVivo

Self-validating experimental workflow for pyrazolo[4,3-b]pyridine drug candidates.

Protocol 1: Cell-Free Kinase Inhibition (TR-FRET Assay)

Causality for Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays to eliminate false positives caused by compound auto-fluorescence—a common artifact with highly conjugated bicyclic heterocycles.

  • Reagent Preparation: Reconstitute the target kinase (e.g., c-Met), a biotinylated peptide substrate, and an europium-labeled anti-phospho antibody in HEPES buffer containing 10 mM MgCl2 and 0.01% Brij-35.

  • Compound Titration: Dispense the pyrazolo[4,3-b]pyridine derivative in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well low-volume plate using an acoustic liquid handler to ensure volumetric precision.

  • Reaction Initiation: Add the kinase/substrate mixture and initiate the reaction with ATP at a concentration equal to the enzyme's apparent Km​ . Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Eu-antibody and Streptavidin-APC). Read the plate at 615 nm and 665 nm. Calculate the IC50 using a 4-parameter logistic regression model.

Protocol 2: Cellular Target Engagement (NanoBRET Assay)

Causality for Selection: Biochemical assays utilize artificially low ATP concentrations ( Km​ ). NanoBRET validates that the pyrazolo[4,3-b]pyridine inhibitor can cross the cell membrane and successfully outcompete physiological intracellular ATP (~1-5 mM) for the kinase hinge region.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to a NanoLuc luciferase reporter.

  • Tracer Titration: Treat the cells with a cell-permeable fluorescent kinase tracer that binds the ATP pocket, establishing a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Inhibitor Competition: Introduce the pyrazolo[4,3-b]pyridine derivative. A dose-dependent reduction in the BRET signal confirms that the inhibitor has successfully penetrated the cell and displaced the tracer from the NanoLuc-kinase fusion protein.

Protocol 3: In Vitro ADME (Microsomal Stability)

Causality for Selection: Having a high electron density on a heterocyclic ring system is often a metabolic liability, leading to rapid hepatic clearance[1]. The extra nitrogen in pyrazolo[4,3-b]pyridines alters this π electron cloud, often improving intrinsic clearance rates compared to indazoles or pyrrolopyridines[1]. This must be empirically verified.

  • Incubation: Incubate 1 μM of the compound with human liver microsomes (HLM) and an NADPH regenerating system at 37°C.

  • Quenching & Sampling: Extract aliquots at 0, 5, 15, 30, and 60 minutes, quenching the reaction immediately with cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Conclusion

The pyrazolo[4,3-b]pyridine scaffold is a highly modular and translationally viable framework in early-stage drug discovery. Whether engineered to adopt a U-shaped conformation for c-Met kinase inhibition, functionalized for dual FLT3/CDK4 targeting, or optimized for PDE1 and CB2R modulation, its physicochemical properties make it an ideal starting point for lead optimization. By employing self-validating workflows like TR-FRET and NanoBRET, researchers can confidently advance these derivatives into preclinical in vivo models.

References

  • Source: nih.
  • Title: Synthesis and biological evaluation of 6-(pyrimidin-4-yl)
  • Source: google.
  • Source: nih.

Sources

Methodological & Application

Application Note: Utilizing (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid in the Modular Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid (CAS: 1902976-97-9) has emerged as a highly versatile building block in modern medicinal chemistry. By combining a rigid, pre-organized hinge-binding core with a reactive boronic acid handle, this intermediate allows researchers to rapidly generate diverse libraries of targeted inhibitors (e.g., against CDK, FGFR, and TRK) via late-stage Suzuki-Miyaura cross-coupling. This application note details the mechanistic rationale, optimized synthetic protocols, and biological validation workflows required to leverage this building block effectively.

Mechanistic Rationale & Scaffold Design

The architectural design of (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid is not arbitrary; every functional group serves a distinct pharmacological or synthetic purpose:

  • Pyrazolopyridine Core (Hinge Binder): The nitrogen atoms within the pyrazole and pyridine rings act as critical hydrogen-bond acceptors and donors. In the ATP-binding pocket of kinases, these heteroatoms interact directly with the backbone amides of the hinge region (e.g., Ala, Cys, or Glu residues), securely anchoring the inhibitor 1.

  • Conformational Control via Methylation: The 1,3-dimethyl substitution serves a dual purpose. First, it increases the lipophilicity of the core, enhancing cellular permeability. Second, the steric bulk of the methyl groups restricts the rotational freedom of the scaffold, pre-organizing the molecule into a bioactive conformation that minimizes entropic penalties upon target binding 2.

  • Vector Projection via C6-Boronic Acid: The boronic acid at the 6-position is strategically oriented to project outward from the hinge region toward the solvent-exposed channel or the DFG-in/out pocket. This specific vector allows for late-stage diversification via Suzuki-Miyaura cross-coupling, enabling medicinal chemists to append diverse hydrophobic or solubilizing moieties without disrupting the primary hinge interaction 3.

G Core (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl) boronic acid Hinge Pyrazolopyridine Core (Hinge Binder) Core->Hinge Motif Boronic C6-Boronic Acid (Coupling Handle) Core->Boronic Functional Group ATP ATP-Binding Pocket (Kinase Target) Hinge->ATP H-Bonding Suzuki Suzuki-Miyaura Cross-Coupling Boronic->Suzuki Reacts via Inhibitor Targeted Kinase Inhibitor (e.g., CDK, FGFR, TRK) ATP->Inhibitor Inhibited by Suzuki->Inhibitor Yields Diversity Aryl/Heteroaryl Halides (R-Groups) Diversity->Suzuki Partner

Diagram 1: Structural logic and synthetic utility of the pyrazolopyridine boronic acid building block.

Quantitative Data: Optimization of Coupling Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, solvent, and base. Boronic acids attached to electron-deficient heteroaromatics (like pyrazolopyridines) can be prone to protodeboronation if the transmetalation step is too slow. The table below summarizes the optimization data, highlighting the causality behind the recommended protocol.

CatalystSolvent SystemBaseTemperatureYield (%)Mechanistic Observation
Pd(PPh₃)₄TolueneK₂CO₃100 °C45%Poor solubility of the base limits the rate of transmetalation.
Pd(PPh₃)₄1,4-Dioxane : H₂O (4:1)Na₂CO₃80 °C68%Water addition significantly accelerates boronate formation.
Pd(dppf)Cl₂ 1,4-Dioxane : H₂O (4:1) Na₂CO₃ 80 °C 85% Bidentate ligand prevents catalyst deactivation; optimal yield.
Pd(dppf)Cl₂DMF : H₂O (4:1)Cs₂CO₃100 °C72%Higher temperatures and stronger bases lead to partial protodeboronation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling Workflow

This self-validating protocol is designed to maximize the yield of the cross-coupled kinase inhibitor while suppressing homocoupling and protodeboronation side reactions 4.

Materials Required:

  • (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid (1.0 eq)

  • Aryl or Heteroaryl Halide (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Na₂CO₃ (2.5 eq)

  • 1,4-Dioxane and Deionized Water (4:1 volumetric ratio)

Step-by-Step Methodology:

  • Reagent Loading: In a flame-dried Schlenk flask, add the boronic acid, aryl halide, and Na₂CO₃.

    • Causality: Solid reagents are loaded first to allow for simultaneous purging, minimizing ambient moisture exposure which can promote premature degradation.

  • Solvent Addition & Degassing: Add the 1,4-dioxane/water mixture. Degas the suspension by bubbling argon or nitrogen through the mixture for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, terminating the catalytic cycle. Water is strictly required to solubilize the Na₂CO₃, generating the nucleophilic hydroxide/carbonate essential for converting the boronic acid into a reactive boronate complex.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of argon.

    • Causality: Adding the catalyst after initial degassing prevents premature oxidation of the palladium center before the reaction reaches the activation temperature. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the final reductive elimination step.

  • Thermal Activation: Seal the flask and heat to 80 °C for 6–10 hours. Monitor reaction progress via LC-MS.

    • Causality: 80 °C provides sufficient thermal energy for the oxidative addition of the aryl halide to the Pd(0) center without accelerating the competing thermal degradation of the boronic acid.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄.

    • Causality: Brine removes the highly polar dioxane and inorganic salts, driving the organic product into the EtOAc layer.

  • Purification & Validation: Concentrate under reduced pressure and purify via silica gel flash chromatography (DCM/MeOH gradient).

    • Self-Validation: Pure fractions must be verified by ¹H-NMR and HRMS to confirm successful cross-coupling and the absence of homocoupled byproducts.

Workflow Step1 1. Reagent Preparation Boronic Acid + Aryl Halide Step2 2. Catalyst & Base Addition Pd(dppf)Cl2 + Na2CO3 Step1->Step2 Step3 3. Solvent System 1,4-Dioxane : H2O (4:1) Step2->Step3 Step4 4. Thermal/Microwave Reaction 80-100 °C, 6-10 hours Step3->Step4 Step5 5. Workup & Purification Extraction & Column Chromatography Step4->Step5 Step6 6. Biological Profiling Kinase Selectivity Assay Step5->Step6

Diagram 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol B: Biological Profiling (Kinase Assay)

Once the library of pyrazolopyridine derivatives is synthesized, they must be evaluated for target engagement.

  • Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO.

  • Dilution: Perform a 10-point, 3-fold serial dilution in assay buffer (e.g., HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Incubation: Incubate the inhibitor with the purified recombinant kinase domain (e.g., CDK8 or FGFR1) for 15 minutes at room temperature to allow for binding equilibrium.

  • Reaction Initiation: Add ATP (at the predetermined Km concentration for the specific kinase) and the appropriate peptide substrate.

  • Detection: After 60 minutes, quench the reaction and measure phosphorylation levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or radiometric (³³P-ATP) readout.

  • Data Analysis: Plot the dose-response curve to calculate the IC₅₀ value. Self-Validation: Always include a known reference inhibitor (e.g., Staurosporine or a specific clinical compound) as a positive control to validate assay sensitivity.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Medicinal Chemistry URL:[Link]

  • Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

Sources

Application Note: Optimizing Palladium Catalysts for the Suzuki-Miyaura Coupling of (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction: The Challenge of Pyrazolo[4,3-b]pyridines

(1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid is a highly valuable building block in the synthesis of advanced therapeutics, particularly in the development of kinase inhibitors targeting FGFR, IRAK4, and FLT3[1][2]. However, incorporating this moiety via Suzuki-Miyaura cross-coupling presents a significant synthetic hurdle.

The fused bicyclic pyrazolo[4,3-b]pyridine core is severely electron-deficient. The inductive electron-withdrawing effects of the nitrogen atoms in both the pyrazole and pyridine rings render the ipso-carbon highly electrophilic. Under standard basic cross-coupling conditions, this polarization facilitates rapid nucleophilic attack by hydroxide or water on the boron atom, leading to rapid C–B bond heterolysis—a process known as protodeboronation . To successfully couple this substrate, the catalytic cycle must be optimized to ensure that transmetalation outcompetes this destructive degradation pathway.

Mechanistic Causality: The Race Against Protodeboronation

Achieving high yields with unstable heteroaryl boronic acids requires a deep understanding of the competing kinetic pathways.

  • Base-Catalyzed Protodeboronation: Traditionally, thermal energy and strong aqueous bases are used to drive Suzuki couplings. However, for electron-deficient boronic acids, elevated temperatures exponentially accelerate base-catalyzed C–B bond cleavage[3].

  • Palladium-Catalyzed Protodeboronation: Recent mechanistic studies have revealed that palladium itself can catalyze the destruction of the boronic acid[4][5]. While bulky phosphine ligands are necessary to facilitate difficult reductive eliminations, Pd(II) complexes bound to highly sterically hindered ligands can paradoxically accelerate protodeboronation if the oxidative addition step is sluggish[5].

The Solution: The catalyst must generate the active monoligated Pd(0)L species instantaneously at room temperature. This ensures that oxidative addition occurs rapidly, and the resulting Ar–Pd(II)–X complex is immediately available to intercept the boronic acid for transmetalation before degradation can occur[6].

Mechanism Precatalyst Pd Precatalyst (e.g., XPhos Pd G3) ActivePd Active Pd(0)L Precatalyst->ActivePd Activation (Base) OxAdd Oxidative Addition [Ar-Pd(II)-X] ActivePd->OxAdd + Ar-X Transmetalation Transmetalation [Ar-Pd(II)-HetAr] OxAdd->Transmetalation + Boronic Acid BoronicAcid (1,3-Dimethylpyrazolo[4,3-b] pyridin-6-yl)boronic acid BoronicAcid->Transmetalation Productive Pathway Protodeboronation Protodeboronation (Undesired Byproduct) BoronicAcid->Protodeboronation Base/H2O or Pd-Catalyzed Degradation RedElim Reductive Elimination (Desired Product) Transmetalation->RedElim Fast RedElim->ActivePd Catalyst Regeneration

Fig 1: Catalytic cycle vs. protodeboronation for pyrazolo[4,3-b]pyridine boronic acids.

Catalyst Selection & Optimization Matrix

To mitigate thermal degradation, Buchwald generation 3 (G3) or generation 4 (G4) palladacycles are the gold standard[3][6]. These precatalysts undergo rapid activation under mild, biphasic conditions.

Table 1: Catalyst Performance Matrix
Catalyst SystemLigand Steric BulkActivation TempTransmetalation RateProtodeboronation RiskRecommendation
XPhos Pd G3 High20°C (RT)Very FastLow (if Ar-X is reactive)Optimal - Best for unstable heteroaryl boronic acids.
SPhos Pd G3 Moderate20°C (RT)FastLowExcellent - Good alternative if XPhos yields steric clashes.
PEPPSI-IPr High (NHC)40-60°CFastModerateViable - Requires slight heating; good for hindered aryl chlorides.
Pd(dppf)Cl₂ Low (Bidentate)80-100°CSlowHigh (Thermal degradation)Poor - Standard for stable substrates, but leads to massive mass loss here.
Table 2: Quantitative Optimization Parameters
ParameterOptimal ChoiceCausality / Mechanistic Rationale
Base 0.5 M aq. K₃PO₄Provides sufficient alkalinity to activate the G3 precatalyst without inducing rapid base-catalyzed deboronation.
Solvent THF / Water (2:1)Biphasic THF/water maximizes the solubility of the G3 precatalyst and stabilizes the transition state during transmetalation.
Stoichiometry 1.5 equiv Boronic AcidCompensates for unavoidable trace protodeboronation while preventing homocoupling byproducts.
Electrophile Ar-Br or Ar-IFaster oxidative addition ensures the Pd(II) intermediate is ready, preventing Pd-catalyzed degradation of the boronic acid[5].

Experimental Workflows and Self-Validating Protocols

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Catalyst Setup (XPhos Pd G3) Prep->Mix React 3. Reaction (20-40°C, 2-4h) Mix->React Quench 4. Quench & Extract (EtOAc/H2O) React->Quench Analyze 5. LC-MS / NMR Analysis Quench->Analyze

Fig 2: Optimal experimental workflow for coupling unstable heteroaryl boronic acids.

Protocol: Room-Temperature Suzuki-Miyaura Coupling

System Self-Validation Design: To ensure this protocol is self-validating, researchers must run a parallel Negative Electrophile Control (omitting the aryl halide). By quantifying the rate of protodeboronation in the absence of the coupling partner via LC-MS, you establish a baseline degradation rate. If the main cross-coupling reaction yields less product than the remaining boronic acid in the control, the transmetalation step is the bottleneck, indicating a need for a more reactive electrophile (e.g., switching from Ar-Cl to Ar-Br).

Materials:

  • (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid (1.5 equiv)

  • Aryl bromide/iodide (1.0 equiv)

  • XPhos Pd G3 (2–5 mol %)

  • 0.5 M aqueous K₃PO₄ (3.0 equiv)

  • Degassed Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with the aryl halide (1.0 equiv) and XPhos Pd G3 (0.02 equiv).

    • Causality: Pre-mixing the catalyst with the electrophile ensures that upon activation, oxidative addition occurs immediately, minimizing the lifetime of unreacted Pd(0) which can lead to catalyst resting states or aggregation.

  • Solvent Addition: Add degassed THF to achieve a 0.2 M concentration with respect to the aryl halide. Stir for 2 minutes.

  • Boronic Acid Addition: Add (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid (1.5 equiv) to the stirring solution.

    • Causality: Adding the unstable boronic acid just before the base minimizes its exposure to potentially degradative pre-reaction conditions.

  • Base Activation: Rapidly inject the 0.5 M aqueous K₃PO₄ solution (3.0 equiv). Seal the vial vigorously.

    • Causality: The biphasic nature of the reaction ensures the base is available at the interface to activate the precatalyst and facilitate transmetalation, while keeping the local concentration of hydroxide low in the organic phase[6].

  • Reaction Execution: Stir vigorously (1000 rpm) at room temperature (20–25 °C) for 2 to 4 hours. Do not heat unless LC-MS indicates stalled oxidative addition.

  • Quench and Analysis: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Analyze the organic layer via LC-MS. Look for the desired product mass and monitor the protodeboronated byproduct (1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine, exact mass ~147.08 Da) to evaluate catalyst efficiency.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. 6

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC / NIH. 3

  • Ser, C.-T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. 5

  • Ser, C.-T. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. 4

  • Wang, X., et al. (2025). Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. Journal of Medicinal Chemistry. 1

  • Zhao, Y., et al. (2021). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PMC / NIH. 2

Sources

Application Note: Accelerated Synthesis of Bioactive Scaffolds via Microwave-Assisted Suzuki-Miyaura Coupling of (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Abstract: This guide provides a comprehensive framework for the application of microwave-assisted organic synthesis (MAOS) to accelerate the synthesis of complex molecules utilizing (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including kinase inhibitors and antibacterial agents.[1][2] Traditional synthetic routes can be time-consuming, often requiring long reaction times and harsh conditions. Microwave irradiation offers a transformative alternative, dramatically reducing reaction times, improving yields, and promoting greener chemical processes.[3][4][5] This document details the mechanistic principles behind microwave heating, provides a robust, step-by-step protocol for a model Suzuki-Miyaura cross-coupling reaction, and offers a systematic guide to reaction optimization.

The Scientific Rationale: Why Microwave-Assisted Synthesis?

Microwave-assisted synthesis is more than just an alternative heating method; it is a fundamental shift in how energy is delivered to a reaction. Unlike conventional heating, which relies on slow thermal conduction from the outside of a vessel inward, microwave energy couples directly with polar molecules and ionic species within the reaction mixture.[6][7][8] This interaction is governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like many organic solvents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[9][10] This rapid, continuous reorientation creates immense molecular friction, which generates heat rapidly and uniformly throughout the bulk of the solution.[8]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts used as bases or catalysts), the electric field will induce their migration. Collisions resulting from this movement cause the dissipation of energy as heat.[6][7]

This direct energy transfer leads to remarkable advantages, including rapid heating rates (up to 4 °C per second), localized superheating of the reaction medium above its conventional boiling point, and often, enhanced reaction kinetics and selectivity.[3][6][10] For the synthesis of nitrogen-containing heterocycles, a cornerstone of drug discovery, these benefits are particularly impactful, enabling the rapid generation of compound libraries for screening and lead optimization.[4][11][12]

Logical Workflow for Microwave-Assisted Synthesis

The transition from a conceptual reaction to a purified product follows a streamlined and efficient path.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Weigh Reagents: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base B Add Solvent & Stir Bar to Microwave Vial A->B C Seal Vial with Teflon Septum B->C D Program Reactor: - Temperature - Time - Power C->D E Microwave Irradiation (Controlled Heating & Pressure) D->E F Cool Vial to <50°C E->F G Quench Reaction (e.g., add water) F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Purify Product (e.g., Column Chromatography) I->J K Characterization (NMR, LC-MS, HRMS) J->K

Caption: Experimental workflow for microwave-assisted cross-coupling.

Core Application: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and the stability of its boronic acid reagents.[13] Microwave irradiation dramatically accelerates this process, making it an ideal method for late-stage functionalization in drug discovery programs.[14]

The Catalytic Cycle: A Mechanistic View

Understanding the catalytic cycle is key to rational optimization. The process involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.

G Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂-X Pd0->OA_Complex RE_Complex Ar-R' TM_Complex [Ar-Pd(II)L₂-R']⁺ OA_Complex->TM_Complex TM_Complex->Pd0 OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination Reactants1 Ar-X (Aryl Halide) Reactants2 R'-B(OH)₂ (Boronic Acid) + Base Product Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Model Reaction

This protocol describes the coupling of (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid with 1-bromo-4-iodobenzene as a representative aryl halide.

Caution: All operations should be performed in a well-ventilated fume hood. Microwave reactions in sealed vessels generate high pressures and should only be conducted in dedicated laboratory microwave reactors equipped with proper safety features.[15][16]

Materials & Equipment
Reagent/EquipmentDetails
Boronic Acid (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid
Aryl Halide 1-bromo-4-iodobenzene
Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Base Cesium Carbonate (Cs₂CO₃)
Solvent 1,4-Dioxane / Water (4:1 v/v), degassed
Microwave Reactor Dedicated single-mode instrument (e.g., Biotage, CEM, Anton Paar)
Microwave Vial 2-5 mL capacity, certified for high pressure
Stir Bar Teflon-coated, appropriate size for vial
Step-by-Step Procedure
  • Vial Preparation: To a 2-5 mL microwave process vial containing a magnetic stir bar, add (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid (1.2 equiv.), 1-bromo-4-iodobenzene (1.0 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and Cs₂CO₃ (2.5 equiv.).

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) mixture to achieve a final concentration of the limiting reagent (aryl halide) of approximately 0.2 M.

  • Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Program the instrument to heat the reaction mixture to 120 °C and hold for 20 minutes . The power should be set to a maximum of 300 W with magnetic stirring enabled.

  • Cooling: After the irradiation period, the instrument's integrated cooling system (e.g., compressed air jet) must be used to cool the vial to below 50 °C before removal.[16] Warning: Do not attempt to open a hot, pressurized vial.

  • Work-up: Once cooled, open the vial and dilute the reaction mixture with ethyl acetate (15 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (10 mL each).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol Validation: A Guide to Systematic Optimization

The provided protocol is a robust starting point. However, for novel substrates or to maximize yield, systematic optimization is crucial. The following parameters should be investigated.

Table 1: Catalyst & Ligand Screening

Conditions: Substrates (as above), Cs₂CO₃, Dioxane/H₂O, 120 °C, 20 min.

EntryCatalyst (mol%)Ligand (mol%)Conversion (%)Notes
1Pd(PPh₃)₄ (5)-75Standard, good for simple substrates.
2Pd(OAc)₂ (5)SPhos (10)92SPhos is excellent for sterically hindered substrates.[13]
3Pd(dppf)Cl₂ (5) -95 Often a reliable choice for heteroaryl couplings.
4XPhos Pd G2 (2)-98Highly active catalyst, allows for lower loading.[17]
Table 2: Base Screening

Conditions: Substrates, Pd(dppf)Cl₂ (5 mol%), Dioxane/H₂O, 120 °C, 20 min.

EntryBase (equiv.)Conversion (%)Notes
1K₂CO₃ (2.5)88Common, cost-effective choice.
2Cs₂CO₃ (2.5) 95 Highly effective, enhances catalyst activity. [13]
3K₃PO₄ (2.5)91Strong, non-nucleophilic base.
Table 3: Solvent & Temperature Screening

Conditions: Substrates, Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (2.5 equiv.), 20 min.

| Entry | Solvent System | Temperature (°C) | Conversion (%) | Notes | | :--- | :--- | :--- | :--- | | 1 | Dioxane/H₂O (4:1) | 120 | 95 | Excellent general-purpose solvent system. | | 2 | DMF | 120 | 93 | High dielectric constant, heats very efficiently. | | 3 | Toluene/H₂O (4:1) | 140 | 85 | May require higher temperatures for good results. | | 4 | Dioxane/H₂O (4:1) | 100 | 70 | Lower temperature leads to incomplete reaction. |

Safety is Paramount: Best Practices in MAOS

  • Dedicated Equipment: Never use a domestic kitchen microwave oven for chemical synthesis.[15] Laboratory-grade reactors are built to contain high pressures and are equipped with essential temperature and pressure sensors.

  • Vessel Integrity: Always use microwave vials and caps specified by the instrument manufacturer. Inspect vials for cracks or scratches before use. Do not exceed the recommended fill volume (typically 1/3 to 1/2 of the total volume).

  • Reaction Kinetics: Be aware that microwave heating can accelerate reactions exponentially. If you are unsure about a reaction's exothermicity, start with small quantities of reagents and ramp the temperature slowly.[15]

  • Solvent Choice: Use high-purity solvents. Solvents with high dielectric loss tangents (e.g., DMF, ethanol, acetonitrile) will heat much more rapidly than non-polar solvents (e.g., hexane, toluene).[7]

Conclusion

The use of (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid in microwave-assisted Suzuki-Miyaura couplings represents a powerful and efficient strategy for the synthesis of novel chemical entities. By leveraging the principles of dielectric heating, researchers can achieve dramatic reductions in reaction times, improve process efficiency, and accelerate the drug discovery and development pipeline. The protocols and optimization strategies outlined herein provide a validated, trustworthy, and expert-grounded starting point for scientists to harness the full potential of this enabling technology.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (No date).
  • PART - 1 INTRODUCTION - BS Publications. (No date).
  • Microwave-Assisted Synthesis in Drug Development - EPCP. (No date). European Centre for Pharmaceutical Promotion.
  • A brief review: Microwave assisted organic reaction - Scholars Research Library.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7).
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing.
  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (No date).
  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles - arkat usa. (2020, February 12).
  • The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. (No date).
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • Role of Microwave in Pharmaceutical Sciences - ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Microwave chemistry - Wikipedia.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing.
  • Safety Considerations for Microwave Synthesis - CEM Corporation. (No date).
  • 8 - Organic Syntheses Procedure.
  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions.
  • 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating.
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021, June 5). Journal of Taibah University for Science.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Troubleshooting for (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of cross-coupling products from unreacted heteroaryl boronic acids. (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid presents a unique purification challenge due to its highly amphoteric nature: it possesses a basic pyrazolo-pyridine core and a Lewis acidic boronic acid moiety.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation of your target compounds.

Part 1: Quantitative Comparison of Purification Strategies

Before selecting a purification route, it is critical to evaluate the chemical stability of your desired product. The table below summarizes the quantitative and qualitative metrics of the primary boronic acid removal strategies.

Purification MethodMechanism of ActionTarget Impurity StateAvg. Processing TimeProduct Yield ImpactIdeal Use Case
Basic Aqueous Wash (1M NaOH) pH-mediated ionizationAqueous Boronate Anion~30 minsHigh (if product is lipophilic)Robust, non-base-sensitive products
DEA Adduct Precipitation Dative B-N complexationInsoluble Zwitterion2-4 hoursVery HighBase-sensitive products, scalable
PL-DEAM Scavenger Resin Solid-phase covalent bindingResin-bound Boronate12-24 hoursHigh (no mechanical loss)Small-scale library synthesis
Impregnated Silica Gel Competitive adsorptionRetained Boronic Acid~2 hoursModerate (streaking possible)When chromatography is unavoidable
Part 2: Troubleshooting Guides & FAQs

Q1: Why is the unreacted (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid streaking so badly on my silica column, and how do I fix it? A: Boronic acids are notorious for streaking on normal-phase silica gel. This occurs because the empty p-orbital on the boron atom acts as a Lewis acid, interacting strongly and reversibly with the Lewis basic silanol (Si-OH) groups on the silica surface. Additionally, boronic acids can dehydrate on the column to form cyclic anhydrides (boroxines), which possess different retention factors ( Rf​ ), leading to smeared, multiple bands. If you must use chromatography, consider using [1] to suppress this over-adsorption by pre-saturating the active silanol sites.

Q2: I tried an acidic aqueous wash (1M HCl) to remove the boronic acid, but I lost my Suzuki coupling product. What happened? A: You fell victim to the amphoteric nature of the pyrazolo[4,3-b]pyridine core. This heterocycle contains highly basic nitrogen atoms. When you washed the organic layer with 1M HCl, you protonated these nitrogens, converting both the unreacted boronic acid and your desired cross-coupling product into water-soluble pyridinium salts. To separate them, you must exploit the boronic acid moiety instead of the pyridine core. Use a basic wash (1M NaOH) to selectively form the water-soluble boronate anion [B(OH)3​]− , leaving your basic, non-boron-containing product safely in the organic layer.

Q3: My product is base-sensitive and degrades in 1M NaOH. How can I remove the boronic acid without altering the pH? A: For base-sensitive compounds, covalent scavenging is the gold standard. You can either use a [2] or perform a direct Diethanolamine (DEA) precipitation. Both methods rely on the formation of a stable, tetrahedral B-N dative complex. The nitrogen lone pair from DEA donates into the empty p-orbital of the boron, while the hydroxyls condense to form a rigid, highly polar zwitterionic adduct that crashes out of non-polar solvents.

Q4: I am seeing a significant amount of a des-boronated byproduct in my LC-MS. How do I prevent this? A: You are observing [3], a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. Heteroaryl boronic acids are highly susceptible to protodeboronation in aqueous, basic conditions (like those in a standard Suzuki reaction). To minimize this, ensure your reaction solvents are rigorously degassed to prevent oxidative pathways, consider lowering the reaction temperature, or switch to anhydrous coupling conditions utilizing fluoride bases (e.g., CsF) instead of aqueous carbonates.

Part 3: Step-by-Step Methodologies
Protocol A: Diethanolamine (DEA) Adduct Precipitation

This protocol is highly effective for precipitating the boronic acid as an adduct, a technique widely supported in [4].

  • Dissolution: Dissolve the crude reaction mixture in a minimal volume of a non-polar to moderately polar solvent (e.g., Diethyl Ether or Dichloromethane). Causality: A non-polar matrix is required to ensure the resulting polar DEA-adduct is completely insoluble.

  • DEA Addition: Add 1.2 equivalents of diethanolamine (relative to the initial boronic acid loading) dropwise while stirring at room temperature.

  • Precipitation: Stir vigorously for 2-4 hours. A white crystalline precipitate will form as the dative B-N bond forms and condenses into a rigid bicyclic structure.

  • Isolation: Filter the suspension through a medium-porosity glass frit. Wash the filter cake with cold Diethyl Ether to ensure no product is trapped in the crystal lattice.

  • Recovery: Concentrate the filtrate under reduced pressure to isolate your purified product.

Protocol B: PL-DEAM Scavenger Resin Treatment
  • Preparation: Swell the PL-DEAM resin in THF or DCM for 15 minutes to maximize surface area exposure.

  • Incubation: Add the crude mixture to the resin suspension. Use 2-3 equivalents of resin based on the theoretical unreacted boronic acid remaining.

  • Agitation: Gently agitate on an orbital shaker for 12-16 hours at room temperature. Note: Do not use a magnetic stir bar, as the mechanical grinding will crush the resin beads and clog your filters.

  • Filtration: Filter the mixture and wash the resin thoroughly with DCM and Methanol to elute the product.

  • Concentration: Evaporate the filtrate to yield the pure product.

Protocol C: pH-Swing Liquid-Liquid Extraction
  • Dilution: Dilute the crude mixture in Ethyl Acetate (EtOAc).

  • Basic Wash: Add an equal volume of 1M NaOH. Shake vigorously in a separatory funnel and vent frequently. Causality: The high pH (>10) deprotonates the boronic acid into a water-soluble boronate salt, while the basic pyrazolo-pyridine core of your product remains neutral and lipophilic.

  • Separation: Drain the aqueous layer. Repeat the basic wash 2 more times to ensure complete partitioning.

  • Brine Wash: Wash the organic layer with saturated NaCl solution to remove residual base and water.

  • Drying: Dry over anhydrous Na2​SO4​ , filter, and concentrate.

Part 4: Process Visualizations

Workflow Start Crude Reaction Mixture Decision Is Product Base-Sensitive? Start->Decision Wash 1M NaOH Aqueous Wash Decision->Wash No Resin PL-DEAM Scavenger Resin Decision->Resin Yes Org Organic Layer (Product) Wash->Org Extract Aq Aqueous Layer (Boronate) Wash->Aq Discard Pure Purified Product Resin->Pure Filter & Concentrate Org->Pure Concentrate

Workflow for removing unreacted boronic acid post-coupling.

Logic BA (1,3-Dimethylpyrazolo[4,3-B] pyridin-6-YL)boronic acid Complex Dative B-N Bond Formation (Tetrahedral Boronate) BA->Complex Lewis Acid (Boron) DEA Diethanolamine (DEA) DEA->Complex Lewis Base (Nitrogen) Precipitate Insoluble Zwitterionic Adduct (Crashes out of non-polar solvent) Complex->Precipitate Hexanes/Et2O

Mechanistic logic of diethanolamine (DEA) adduct precipitation.

References
  • Title: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions Source: ACS Organic Letters URL: [Link]

  • Title: PL-DEAM Resin Source: Cypress International URL: [Link]

  • Title: Protodeboronation Source: Wikipedia URL: [Link]

Technical Support Center: Resolving Aqueous Solubility Issues for (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals struggling with the aqueous solubility of (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid.

Because this compound features a unique heteroaromatic pyrazolopyridine core coupled with a boronic acid moiety, it exhibits complex phase behaviors in aqueous media. This guide bypasses generic advice to provide mechanistically grounded, self-validating troubleshooting protocols.

Mechanistic Insights: The Solubility Paradox

To successfully formulate or react (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid, you must first understand the three competing equilibria that dictate its solubility:

  • The Boroxine Equilibrium: In aqueous and semi-aqueous media, free boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides known as boroxines[1]. Because boroxines lack hydrogen-bond donors, they are highly lipophilic and crash out of solution as cloudy suspensions or "gooey" oils[2][3].

  • Zwitterionic Stagnation: The pyrazolo[4,3-b]pyridine core contains a weakly basic nitrogen, while the boronic acid acts as a Lewis acid (forming a tetrahedral boronate anion at high pH). Near physiological pH (7.4), the molecule lacks sufficient net charge, resulting in a severe solubility minimum.

  • Protodeboronation Vulnerability: Heteroaromatic boronic acids are highly electron-deficient. Forcing solubility through the addition of strong aqueous bases (e.g., NaOH) often leads to rapid C-B bond cleavage (protodeboronation), destroying the active compound[1].

G Boroxine Boroxine Trimer (Highly Insoluble) FreeAcid Free Boronic Acid (Sparingly Soluble) Boroxine->FreeAcid + H2O (Slow) Boronate Boronate Anion (Highly Soluble) FreeAcid->Boronate + OH- (pH > 8) PolyolEster Polyol-Boronate Ester (Highly Soluble) FreeAcid->PolyolEster + Mannitol (pH 7.4) Boronate->PolyolEster + Mannitol

Diagram 1: Competing chemical equilibria defining boronic acid solubility states.

Troubleshooting FAQs

Q1: When preparing an aqueous stock, my compound forms a cloudy suspension that eventually turns into a "gooey" oil. What is happening? A: This is a classic symptom of boroxine formation. Heating solid boronic acids or exposing them to limited water triggers condensation into trimeric boroxines[2]. This process is reversible but kinetically slow. Fix: Do not attempt to force dissolution with heat alone. Use a water-miscible co-solvent (e.g., 5-10% DMSO or DME) to disrupt the boroxine network before adding the bulk aqueous phase[4].

Q2: I need to test this compound in a biological assay at pH 7.4, but it precipitates. How can I keep it in solution without using toxic co-solvents? A: Utilize polyol complexation. Formulators of boronic acid drugs (like bortezomib) use cis-diols like D-mannitol to increase aqueous solubility[5]. Mannitol binds to the boronic acid, forming a cyclic boronate ester. This complexation lowers the pKa of the boron center by nearly 3 units (from ~9.2 to ~6.2), ensuring the compound exists as a highly soluble, negatively charged anion at physiological pH[5].

Q3: During a Suzuki-Miyaura coupling in aqueous/organic mixtures, my yield is low, and LC-MS shows the deborylated pyrazolopyridine. How do I fix this? A: The electron-deficient nature of the pyrazolopyridine ring makes the C-B bond highly susceptible to protodeboronation under strongly basic conditions[1]. Fix: Switch to a milder base (e.g., K3​PO4​ ) and employ a biphasic solvent system (e.g., DME/Water). This keeps the bulk boronic acid protected in the organic layer, generating the reactive boronate anion only at the aqueous interface[4].

Experimental Protocols

Protocol A: Polyol-Mediated Solubilization for Biological Assays (pH 7.4)

Causality: Mannitol acts as a bidentate ligand, attacking the empty p-orbital of boron to form a tetrahedral sp3 boronate ester. This shifts the ionization equilibrium, drastically increasing aqueous solubility without altering the compound's biological target binding (as the esterification is reversible in vivo)[5]. Self-Validation: The formation of the boronate ester releases a proton. A successful complexation will cause an immediate, measurable drop in the solution's pH.

  • Weighing: Add 1.0 equivalent of (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid and 10.0 equivalents of D-Mannitol to a clean vial.

  • Suspension: Add deionized water to achieve the desired target concentration. The mixture will initially be a cloudy suspension.

  • Baseline Measurement: Insert a calibrated pH probe. The initial pH will typically read between 6.5 and 7.0.

  • Activation: Stir vigorously at 25°C for 15 minutes. Validation Check: The pH must drop below 5.5. If the pH does not drop, the boronic acid has likely polymerized into inert boroxines; discard and use a fresh batch.

  • Neutralization: Carefully titrate the solution with 0.1 M NaOH until the pH stabilizes at exactly 7.4. The suspension will rapidly clear into a homogeneous, transparent solution.

Protocol B: Biphasic Solubilization for Suzuki-Miyaura Coupling

Causality: By using a biphasic system (DME/Water) with a mild base, the boronic acid is kept primarily in the organic layer. It only forms the reactive boronate anion at the aqueous interface, ensuring a steady release of the active coupling partner while shielding the bulk material from hydrolytic protodeboronation[4]. Self-Validation: The reaction mixture must resolve into two distinct, clear liquid phases upon heating.

  • Organic Solvation: Dissolve 1.0 eq of the boronic acid and 1.0 eq of the aryl halide in Dimethoxyethane (DME) (0.2 M concentration). Note: DME coordinates efficiently to boron intermediates, preventing boroxine precipitation[4].

  • Aqueous Base Preparation: Prepare a 1.0 M aqueous solution of K3​PO4​ (degassed).

  • Mixing: Add the aqueous base to the organic layer at a 1:3 (v/v) ratio.

  • Catalyst Addition: Add 5 mol% PdCl2​(dppf) .

  • Heating & Validation: Heat the mixture to 60°C with vigorous stirring. Validation Check: Stop stirring briefly; the mixture should separate into two clear phases. If a gummy solid persists at the interface, add 5% more water to fully hydrolyze residual boroxines.

Quantitative Data Summary

The following table summarizes the expected physicochemical changes when applying the troubleshooting strategies described above.

Solubilization StrategyApparent pKaRelative Solubility IncreaseProtodeboronation RiskPrimary Mechanism of Action
Pure Water (Control) ~8.5 - 9.21x (Baseline)ModerateNeutral monomer equilibrium
pH Adjustment (>9.0) N/A>50xHighFormation of boronate anion
Mannitol Addition (10 eq) ~6.210x at pH 7.4LowFormation of cyclic boronate ester
Co-solvent (10% DME) ~8.5 - 9.25xLowDisruption of boroxine network[4]

Decision Workflow Visualization

Workflow Start Solubility Issue: (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl) boronic acid App Target Application? Start->App Bio Biological Assay (Aqueous, pH 7.4) App->Bio Chem Suzuki Coupling (Organic/Aqueous) App->Chem Ana Analytical/NMR App->Ana SolBio Add 10 eq D-Mannitol Titrate to pH 7.4 Bio->SolBio SolChem Use Mild Base (K3PO4) + DME/Water Biphasic Chem->SolChem SolAna Use DMSO-d6 Avoid D2O alone Ana->SolAna

Diagram 2: Decision tree for selecting the optimal solubilization strategy based on the application.

References

  • BenchChem. Strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media.1

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. 5

  • ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. 2

  • Reddit Organic Chemistry Community. Boronic acids being gooey. 3

  • Thieme-Connect. A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes.4

Sources

Validation & Comparative

Advanced LC-MS Characterization and Fragmentation Profiling of (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Context & Causality

(1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid is a highly specialized heterocyclic building block, critical in the synthesis of complex kinase inhibitors and cannabinoid receptor (CB2) ligands ([1]). However, the analytical characterization of free boronic acids via Liquid Chromatography-Mass Spectrometry (LC-MS) is notoriously challenging.

In drug development, chemists frequently debate whether to analyze the free boronic acid or its corresponding pinacol (BPin) ester. This decision hinges on a fundamental trade-off:

  • Free Boronic Acids: Offer superior atom economy and faster transmetalation rates in Suzuki-Miyaura couplings. However, their LC-MS analysis is plagued by dynamic equilibria (monomer vs. anhydride/boroxine) and on-column protodeboronation ([2]).

  • Pinacol (BPin) Esters: Provide exceptional bench stability and sharp chromatographic peaks, making them ideal for high-throughput screening, albeit requiring harsher coupling conditions or pre-hydrolysis ([3]).

By objectively comparing the free acid to its BPin ester alternative and a baseline standard, this guide provides a self-validating framework to ensure high-fidelity structural confirmation.

Comparative LC-MS Performance Data

To evaluate analytical performance, we compared the target compound against its BPin ester and a baseline standard (Phenylboronic acid). The data below illustrates the significant differences in ionization efficiency, fragmentation, and chromatographic stability.

AnalyteFormulaExact Mass[M+H]⁺ (m/z)Primary MS/MS FragmentChromatographic StabilityIonization Efficiency
(1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid C₈H₁₀BN₃O₂191.0866192.0944148.09 (-HBO₂)Moderate (Prone to tailing)Low-Moderate
Target BPin Ester C₁₄H₂₀BN₃O₂273.1649274.1727192.09 (-C₆H₁₀)High (Sharp peaks)High
Phenylboronic Acid (Ref) C₆H₇BO₂122.0539123.061779.05 (-HBO₂)Low (Rapid boroxine formation)Low

Step-by-Step Self-Validating LC-MS/MS Methodology

To overcome the inherent analytical challenges of free boronic acids, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale (the "why") and a built-in quality control check.

Step 1: Sample Preparation & Dilution

  • Action: Dissolve the analyte in a 50:50 mixture of LC-MS grade Acetonitrile and Water, strictly acidified with 0.1% Formic Acid (FA).

  • Causality: Boronic acids exist in a concentration-dependent equilibrium with their cyclic boroxine trimers. The acidic environment drives the equilibrium toward the monomeric boronic acid and prevents spontaneous dehydration ([3]).

  • Self-Validation: Inject the sample at two different concentrations (e.g., 1 µg/mL and 10 µg/mL). If the ratio of the monomer [M+H]⁺ to the trimer[3M-3H₂O+H]⁺ remains constant, the acidic stabilization is successful.

Step 2: UHPLC Separation

  • Action: Utilize a Superficially Porous Particle (SPP) C18 column or a hybrid organic-inorganic column (e.g., Waters ACQUITY Premier BEH C18) at a moderate temperature (35 °C).

  • Causality: The empty p-orbital of the boron atom acts as a strong Lewis acid, coordinating with residual silanols on standard silica columns, causing severe peak tailing. Hybrid columns with advanced end-capping mitigate this secondary interaction ().

  • Self-Validation: Monitor the peak asymmetry factor (As). An As value between 0.9 and 1.2 validates that secondary Lewis acid-base interactions have been successfully suppressed.

Step 3: ESI+ Ionization and Source Optimization

  • Action: Operate the Electrospray Ionization (ESI) source in positive mode. Keep the desolvation temperature moderate (≤ 350 °C).

  • Causality: High source temperatures thermally induce the loss of water (-18 Da) before the ions enter the mass analyzer, artificially skewing the MS1 profile toward the dehydrated species.

  • Self-Validation: The natural isotopic distribution of boron is ~20% ¹⁰B and ~80% ¹¹B. Any true parent or fragment ion containing the boronic acid group MUST display a characteristic M-1 peak at approximately 25% the intensity of the monoisotopic mass. This serves as an internal validation for boron retention.

Step 4: MS/MS Fragmentation (MRM)

  • Action: Isolate the ¹¹B precursor ion (m/z 192.09) and apply a collision energy ramp (15-35 eV).

  • Causality: Ramping the collision energy allows for the sequential monitoring of dehydration, deboronation, and core cleavage, providing a complete structural map.

  • Self-Validation: Verify that fragments resulting from deboronation (e.g., m/z 148.09) completely lack the ¹⁰B/¹¹B isotopic signature, confirming the loss of the boron atom.

Workflow A Sample Prep (Acidic Environment) B UHPLC Separation (SPP C18 Column) A->B Prevents Boroxine C ESI+ Ionization (Source Temp Opt) B->C Sharp Peaks D MS/MS Detection (MRM Transitions) C->D Precursor Selection E Data Validation (Isotope Pattern) D->E Fragment Verification

Figure 1: Self-validating LC-MS analytical workflow for boronic acid characterization.

Mechanistic Fragmentation Pathways

Understanding the gas-phase fragmentation of (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid is crucial for interpreting MS/MS spectra and distinguishing it from synthetic impurities.

  • Primary Pathway (Loss of Water): The most thermodynamically favorable initial fragmentation is the loss of H₂O (-18 Da) from the boronic acid moiety, yielding a highly reactive borenium-like cation at m/z 174.08.

  • Secondary Pathway (Loss of Metaboric Acid): Direct extrusion of HBO₂ (-44 Da) leaves the intact pyrazolo[4,3-b]pyridine core at m/z 148.09. This fragment will notably lack the 1:4 boron isotopic pattern, serving as a diagnostic indicator of deboronation.

  • Tertiary Pathway (Ring Cleavage): The pyrazolo[4,3-b]pyridine core undergoes subsequent fragmentation, typically losing a methyl radical (-15 Da) from the pyrazole nitrogen, or undergoing deeper ring cleavage via the loss of HCN (-27 Da).

Fragmentation Parent [M+H]+ m/z 192.09 Dehydrated [M+H - H2O]+ m/z 174.08 Parent->Dehydrated -H2O (-18 Da) Metaboric [M+H - HBO2]+ m/z 148.09 Parent->Metaboric -HBO2 (-44 Da) Demethylated [M+H - CH3•]+ m/z 177.07 Parent->Demethylated -CH3• (-15 Da) RingCleavage [M+H - HBO2 - HCN]+ m/z 121.08 Metaboric->RingCleavage -HCN (-27 Da)

Figure 2: ESI+ MS/MS fragmentation of (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles - PMC (Molecules). URL:[Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications. URL:[Link]

  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo TQ Absolute - Waters Corporation. URL:[Link]

Sources

Spectroscopic comparison of (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid and its structural isomers

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth spectroscopic analysis is critical when distinguishing highly similar heterocyclic building blocks in drug discovery. For (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid (CAS: 1902976-97-9), structural misassignment can derail downstream Suzuki-Miyaura cross-coupling reactions and compromise structure-activity relationship (SAR) models.

As an Application Scientist, I have designed this guide to objectively compare the spectroscopic profile of this target compound against its two most common structural isomers:

  • Isomer A (Positional): (1,5-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid

  • Isomer B (Fusion): (1,3-Dimethylpyrazolo[3,4-b]pyridin-6-yl)boronic acid

The following methodologies are engineered as self-validating systems, ensuring that every spectral feature is cross-examined by an orthogonal technique to guarantee absolute structural certainty.

Mechanistic Causality in Spectral Differentiation

To differentiate these isomers, we must exploit the electronic and anisotropic effects inherent to the pyrazolopyridine core[1].

  • Core Fusion Effects ([4,3-b] vs. [3,4-b]): In the [4,3-b] system (Target and Isomer A), the pyridine nitrogen is located at position 4. This places the C5 proton directly adjacent to the highly electronegative nitrogen, resulting in severe anisotropic deshielding (~8.8 ppm). Conversely, in the [3,4-b] system (Isomer B), the pyridine nitrogen is at position 7, meaning the remaining protons (C4 and C5) are adjacent to each other, yielding a distinct ortho-coupling doublet pattern ( J≈8.0 Hz).

  • Methyl Positioning (N-CH 3​ vs. C-CH 3​ ): N-methylation (N1) in pyrazoles consistently shifts the methyl protons to ~4.0 ppm due to the electron-withdrawing nature of the adjacent nitrogens[2]. C-methylation (C3 or C5) appears further upfield (~2.5–2.7 ppm).

  • Boronic Acid Equilibrium: Boronic acids dynamically equilibrate with their boroxine anhydrides depending on moisture content. We utilize 11 B NMR to validate the monomeric state, as quadrupolar relaxation differences between the monomer and trimer provide an unambiguous diagnostic marker.

NMR_Logic A 1H NMR Analysis B N-CH3 vs C-CH3 Chemical Shifts A->B C Pyridine Core Protons A->C D [4,3-b] vs [3,4-b] Fusion (J-Coupling) C->D Coupling

Caption: Logical decision tree for interpreting 1H NMR chemical shifts in structural isomers.

Quantitative Data Comparison

The table below synthesizes the expected spectroscopic parameters for the target and its isomers, grounded in established heterocyclic NMR heuristics[3].

Spectroscopic ParameterTarget: (1,3-Dimethyl...[4,3-b]...)Isomer A: (1,5-Dimethyl...[4,3-b]...)Isomer B: (1,3-Dimethyl...[3,4-b]...)Diagnostic Significance
1 H NMR (Pyridine) δ 8.85 (d, J=1.5, 1H, C5-H) δ 8.35 (d, J=1.5, 1H, C7-H) δ 8.25 (s, 1H, C7-H)(No C5-H, replaced by CH 3​ ) δ 8.50 (d, J=8.2, 1H, C4-H) δ 7.80 (d, J=8.2, 1H, C5-H)Ortho-coupling in Isomer B confirms [3,4-b] fusion.
1 H NMR (Pyrazole) δ 4.02 (s, 3H, N1-CH 3​ ) δ 2.55 (s, 3H, C3-CH 3​ ) δ 4.05 (s, 3H, N1-CH 3​ ) δ 8.15 (s, 1H, C3-H) δ 4.00 (s, 3H, N1-CH 3​ ) δ 2.60 (s, 3H, C3-CH 3​ )Presence of C3-H singlet at 8.15 ppm identifies Isomer A.
11 B NMR δ 28.5 (br s, Monomer) δ 28.3 (br s, Monomer) δ 29.1 (br s, Monomer)Validates functional group integrity.
FT-IR (ATR, cm −1 ) 3350 (B-OH stretch), 1345 (B-O)3355 (B-OH stretch), 1350 (B-O)3340 (B-OH stretch), 1340 (B-O)Confirms absence of boroxine (which lacks 3350 cm −1 ).
ESI-TOF-MS (m/z) 192.09 [M+H] + 192.09[M+H] + 192.09 [M+H] + Exact mass confirms isomeric status.

Self-Validating Experimental Protocols

To ensure data integrity, the following workflows incorporate internal validation steps. Do not deviate from the solvent specifications, as protic exchange and dehydration will invalidate the boron spectra.

Workflow A Sample Preparation (Anhydrous DMSO-d6) B Multinuclear NMR (1H, 13C, 11B) A->B C FT-IR Spectroscopy (ATR Mode) A->C D Mass Spectrometry (ESI-TOF-MS) A->D E Isomer Differentiation & Structural Assignment B->E C->E D->E

Caption: Workflow for spectroscopic differentiation of pyrazolopyridine boronic acid isomers.

Protocol A: Multinuclear NMR with D 2​ O Exchange Validation

Causality: Boronic acids are prone to hydrogen bonding and exchange. Using strictly anhydrous DMSO-d 6​ prevents premature boroxine formation, while a deliberate D 2​ O spike validates the hydroxyl protons.

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d 6​ (stored over 4Å molecular sieves) in a dry NMR tube.

  • Initial Acquisition: Acquire 1 H (400 MHz), 13 C (100 MHz), and 11 B (128 MHz, using quartz tubes to avoid background boron signals from standard borosilicate glass).

  • Validation Check 1 ( 11 B): Verify the 11 B spectrum. A broad singlet at ~28-30 ppm confirms the monomeric boronic acid. If a peak appears at ~32-34 ppm, boroxine trimerization has occurred; discard and prepare a fresh, dry sample.

  • Validation Check 2 (D 2​ O Spike): Add 10 μ L of D 2​ O to the NMR tube, invert 5 times, and re-acquire the 1 H spectrum. The disappearance of the broad singlet at ~8.2 ppm (B-OH) validates the assignment of the boronic acid protons and distinguishes them from the overlapping C7-H or C3-H aromatic singlets.

Protocol B: FT-IR (ATR Mode)

Causality: IR spectroscopy is utilized here not for the carbon skeleton, but to definitively rule out anhydride formation prior to mass spectrometry.

  • Calibration: Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

  • Acquisition: Apply 2-3 mg of the solid powder directly onto the crystal. Apply pressure using the anvil.

  • Validation Check: Analyze the 3200–3500 cm −1 region. A strong, broad O-H stretch confirms the boronic acid. If this band is absent and a sharp B-O-B stretch appears at ~700 cm −1 , the sample has dehydrated into a boroxine.

Protocol C: ESI-TOF-MS Analysis

Causality: Boronic acids often fragment unpredictably or form adducts in standard LC-MS acidic mobile phases.

  • Solvent System: Prepare a 1 μ g/mL solution in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

  • Acquisition: Run in positive electrospray ionization (ESI+) mode.

  • Validation Check: Look for the isotopic signature of Boron. The [M+H] + peak at m/z 192.09 should be accompanied by a peak at m/z 191.09 (approximately 25% relative intensity), corresponding to the 10 B isotope. This isotopic ratio is a self-validating confirmation of the boron-containing target.

Conclusion

By cross-referencing the 1 H NMR coupling patterns (singlets vs. doublets) with the precise chemical shifts of the methyl groups, researchers can definitively distinguish (1,3-Dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid from its structural isomers. The integration of D 2​ O exchange and 11 B NMR acts as a fail-safe against the common pitfall of boroxine mischaracterization.

References

  • Title: Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models Source: Molecular Cancer Therapeutics - AACR Journals URL: [Link][1]

  • Title: A Scaffold‐Hopping Strategy toward the Identification of Inhibitors of Cyclin G Associated Kinase Source: Lirias (KU Leuven) / ChemMedChem URL: [Link][3]

  • Title: Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: PMC (National Institutes of Health) URL: [Link][2]

Sources

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